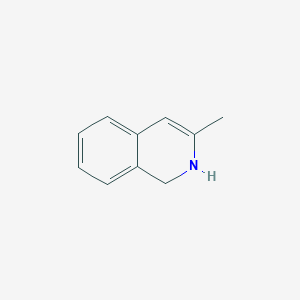

3-Methyl-1,2-dihydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-methyl-1,2-dihydroisoquinoline |

InChI |

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6,11H,7H2,1H3 |

InChI Key |

WPUGJRMMUDEGMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2CN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1,2 Dihydroisoquinoline and Its Derivatives

Classic Cyclization Reactions and their Adaptations for Dihydroisoquinoline Synthesis

Traditional methods for synthesizing dihydroisoquinolines, such as the Bischler–Napieralski, Pictet–Spengler, and Ritter reactions, have long been the cornerstones of isoquinoline (B145761) chemistry. These reactions have been adapted and refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.

Bischler–Napieralski Reaction and its Mechanistic Variants

The Bischler–Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a dehydrating agent and under acidic conditions. wikipedia.org

Mechanism: The reaction is believed to proceed through one of two primary mechanistic pathways, the prevalence of which is influenced by the specific reaction conditions. wikipedia.org

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate.

Mechanism II: Proceeds through a nitrilium ion intermediate. wikipedia.org

Current understanding suggests that the reaction conditions dictate which mechanism is favored. wikipedia.org The cyclization requires an electron-rich aromatic ring to facilitate the intramolecular electrophilic substitution. organic-chemistry.org

Reagents and Conditions: A variety of dehydrating agents can be employed, with phosphoryl chloride (POCl₃) being the most common. wikipedia.orgorganic-chemistry.org Other reagents include:

Tin(IV) chloride (SnCl₄)

Boron trifluoride etherate (BF₃·OEt₂)

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

Polyphosphoric acid (PPA) wikipedia.org

Phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is particularly effective for substrates with electron-poor benzene (B151609) rings. wikipedia.org

Reaction temperatures can range from room temperature to 100 °C depending on the chosen reagent. wikipedia.org Microwave-assisted Bischler-Napieralski reactions have also been developed, significantly reducing reaction times and often improving yields. organic-chemistry.org

Adaptations:

From N-arylethyl amides: This is the classic approach where a β-phenylethylamide undergoes cyclization.

From Phenylethanols: While not a direct Bischler-Napieralski reaction, phenylethanols can be converted to the necessary amide precursors.

From Nitriles: A retro-Ritter reaction, which can be a side reaction in the Bischler-Napieralski synthesis, provides evidence for the nitrilium ion intermediate. organic-chemistry.org This also suggests the possibility of using nitriles as starting materials under specific conditions.

A modified Bischler-Napieralski procedure using trifluoromethanesulfonic anhydride and 2-chloropyridine (B119429) has been shown to be effective for the synthesis of isoquinoline and β-carboline derivatives under mild conditions. nih.gov This method allows for low-temperature amide activation followed by cyclodehydration upon warming, resulting in short reaction times. nih.gov

Pictet–Spengler Reaction and Dihydroisoquinoline Formation

The Pictet–Spengler reaction is another fundamental method for the synthesis of tetrahydroisoquinolines, which can be subsequently oxidized to dihydroisoquinolines. organic-chemistry.orgorganicreactions.orgwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org

Mechanism: The reaction is considered a special case of the Mannich reaction. organicreactions.orgwikipedia.org It proceeds through the formation of an iminium ion under acidic conditions, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org The electrophilicity of this iminium ion is the driving force for the cyclization. wikipedia.org

Conditions: Traditionally, the reaction is performed with an acid catalyst in a protic solvent with heating. wikipedia.org However, it has been demonstrated that the reaction can also be carried out in aprotic media, sometimes even without an acid catalyst, leading to higher yields. wikipedia.org Microwave-assisted Pictet-Spengler reactions have also been shown to be effective for generating libraries of substituted isoquinolines. organic-chemistry.org

While the classic Pictet-Spengler reaction yields tetrahydroisoquinolines, modifications can lead to the formation of dihydroisoquinolines. organic-chemistry.orgorganicreactions.org For instance, the resulting tetrahydroisoquinoline can be oxidized to the corresponding dihydroisoquinoline. organic-chemistry.org

Ritter Reaction in the Context of 3-Methyl-1,2-dihydroisoquinoline Preparation

The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically generated from an alcohol or alkene in the presence of a strong acid, to form an N-alkyl amide. nrochemistry.comwikipedia.org This amide can then potentially undergo cyclization to form a dihydroisoquinoline ring system.

Mechanism: The reaction proceeds via the electrophilic addition of a carbocation to the nitrogen atom of the nitrile, forming a nitrilium ion. nrochemistry.comwikipedia.orgorganic-chemistry.org This intermediate is then hydrolyzed to the corresponding amide. nrochemistry.comwikipedia.orgorganic-chemistry.org

Application to Dihydroisoquinoline Synthesis: While not a direct cyclization method in its primary form, the Ritter reaction can be a key step in a multi-step synthesis of this compound. For example, a suitable alcohol can react with acetonitrile (B52724) (CH₃CN) via the Ritter reaction to form an N-substituted acetamide (B32628). This acetamide can then be subjected to a cyclization reaction, such as the Bischler-Napieralski reaction, to afford the target this compound.

Recent advancements have explored the use of catalysts like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) to promote the Ritter reaction under milder conditions, making it a more attractive method for amide synthesis. nih.gov

Modern Multicomponent and Tandem Reaction Approaches

Contemporary synthetic chemistry has seen a shift towards more efficient and atom-economical methods. Multicomponent and tandem reactions, often catalyzed by metals or organocatalysts, have emerged as powerful tools for the construction of complex molecules like this compound from simple precursors in a single operation.

Metal-Catalyzed Cyclizations and Transformations

Various transition metals have been employed to catalyze the synthesis of dihydroisoquinolines, offering high efficiency and selectivity.

Palladium Catalysis: Palladium catalysts are versatile and have been used in various cyclization reactions. For instance, microwave-assisted, palladium-catalyzed cross-coupling reactions on isoquinolin-1(2H)-one scaffolds have been developed for the synthesis of substituted isoquinolines. organic-chemistry.org Palladium on carbon (Pd/C) is also an effective catalyst for the oxidation of dihydroisoquinolines and tetrahydroisoquinolines to their corresponding isoquinoline analogues. organic-chemistry.org

Silver Catalysis: Silver(I) catalysts have been utilized in the intramolecular cyclization of suitable precursors to form the dihydroisoquinoline core. A method involving a silver(I)-catalyzed intramolecular cyclization and an oxazole (B20620) ring-opening reaction has been developed for the synthesis of isoquinolones. acs.org

Cobalt Catalysis: While specific examples for this compound are less common, cobalt catalysis is a growing field in organic synthesis and holds potential for the development of new cyclization methodologies.

Organocatalytic Strategies for Dihydroisoquinoline Synthesis

Organocatalysis has gained significant traction as a green and sustainable alternative to metal catalysis. Chiral organocatalysts can be used to synthesize enantiomerically enriched dihydroisoquinolines.

An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed. nih.govnih.gov This method utilizes a quinine-based squaramide organocatalyst and proceeds via an aza-Henry–hemiaminalization–oxidation sequence, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.govnih.gov This approach provides the desired products with moderate to good yields and enantioselectivities. nih.govnih.gov

A squaramide-catalyzed asymmetric domino reaction between N-Boc ketimines and γ-hydroxyenones has also been developed for the construction of pyrazolinone embedded spirooxazolidines, showcasing the power of organocatalysis in creating complex heterocyclic systems. uva.es While not directly yielding this compound, these strategies highlight the potential of organocatalysis for the asymmetric synthesis of related heterocyclic structures.

Dearomative Reactions and Cascade Cyclizations

Dearomatization of isoquinolines represents a powerful strategy for the synthesis of dihydroisoquinoline cores. A notable example involves an asymmetric three-component nucleophilic addition/dearomative [4+2] cycloaddition/isomerization cascade. This reaction utilizes transient dipoles generated from isoquinolines and allenoates, which then react with methyleneindolinones in the presence of chiral N,N′-dioxide/metal complexes. This method provides rapid access to chiral polycyclic N-heterocycles, including 1,2-dihydroisoquinoline (B1215523) derivatives, with good to excellent enantioselectivities under mild conditions. acs.org While this has been demonstrated for a range of substituted isoquinolines, its direct application for the specific synthesis of this compound would depend on the availability of the corresponding 3-methylisoquinoline (B74773) precursor.

Cascade cyclizations offer an efficient route to complex molecular architectures in a single synthetic operation. For instance, a palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids has been developed for the synthesis of highly substituted 1,2-dihydroisoquinolines. mdpi.comresearchgate.net The reaction proceeds via an intramolecular cyclization followed by a transmetallation with the arylboronic acid. The versatility of this method suggests its potential for the synthesis of this compound derivatives, provided that the appropriate allenamide precursor bearing a methyl group at the desired position can be synthesized.

Another approach involves a modified Pomeranz-Fritsch cyclization, which has been shown to be effective for a broader range of 1,2-dihydroisoquinoline products. nih.gov This modified protocol could potentially be adapted for the synthesis of 3-methyl substituted analogs.

Castagnoli–Cushman Protocol and its Application to Dihydroisoquinolines

The Castagnoli–Cushman reaction (CCR) is a well-established method for the synthesis of lactam-containing heterocycles. mdpi.com This reaction typically involves the condensation of an imine with a cyclic anhydride. In the context of dihydroisoquinolines, the CCR has been explored for the synthesis of 1-oxo-3,4-dihydroisoquinoline derivatives.

A three-component variant of the Castagnoli-Cushman reaction employing homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate (B1210297) has been utilized to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with substitution at the 3-position. nih.gov However, an attempt to synthesize the 3-methyl-substituted analog using this protocol was unsuccessful, likely due to the high volatility of acetaldehyde, the required carbonyl component. nih.gov

Despite this challenge, an alternative approach was successfully employed to obtain the desired 3-methyl-substituted product. This involved the in situ generation of an N-sulfonyl imine of acetaldehyde, which then reacted with homophthalic anhydride in a Castagnoli-Cushman fashion to yield the target 3-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid after further transformations. nih.gov

The general applicability of the Castagnoli-Cushman reaction has been extended to the use of 3,4-dihydroisoquinolines and various anhydrides to create tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems. nih.gov While this specific work did not focus on this compound, the exploration of different cyclic imines and anhydrides highlights the potential for further development of this reaction to access a wider range of substituted dihydroisoquinoline scaffolds.

Stereoselective and Asymmetric Synthesis of this compound Scaffolds

The development of stereoselective and asymmetric methods for the synthesis of this compound is of great importance for accessing enantiomerically pure compounds with potential biological activity.

Chiral Catalyst Systems for Enantioselective Dihydroisoquinoline Formation

The enantioselective reduction of the C=N bond of a pre-formed dihydroisoquinoline is a common strategy to introduce chirality. A review of this area highlights various catalytic stereoselective approaches to enantioselectively reduce 1-substituted-3,4-dihydroisoquinolines to the corresponding tetrahydroisoquinolines. rsc.org These methods often employ chiral catalysts and include:

Chiral hydride reducing agents: These reagents can effect the enantioselective reduction of the imine functionality.

Hydrogenation with a chiral catalyst: This is a widely used method for the asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines.

Enzymatic catalysis: Biocatalysts can also be employed for the enantioselective reduction.

While these methods focus on the reduction of 1-substituted dihydroisoquinolines, the principles could be extended to the enantioselective synthesis or reduction of 3-methyl-1,2-dihydroisoquinolines.

A more direct approach to chiral dihydroisoquinolines involves the asymmetric dearomative three-component reaction mentioned earlier. The use of a chiral N,N'-dioxide/Mg(OTf)₂ complex as the catalyst allows for the synthesis of chiral dihydroisoquinoline derivatives with good to excellent diastereoselectivities and enantioselectivities. chinesechemsoc.org The scope of this reaction has been demonstrated for various isoquinolines, and its application to a 3-methylisoquinoline substrate could provide a direct entry to the chiral this compound scaffold.

| Entry | Isoquinoline Substituent (R) | Yield (%) | dr | ee (%) |

| 1 | H | 86 | >19:1 | 96 |

| 2 | 4-Br | 75 | >19:1 | 91 |

| 3 | 5-Br | 81 | >19:1 | 94 |

| 4 | 6-Br | 78 | >19:1 | 88 |

| 5 | 8-Br | 52 | 10:1 | 78 |

Data adapted from a study on asymmetric synthesis of dihydroisoquinoline derivatives, showcasing the potential for creating chiral centers with high selectivity. chinesechemsoc.org

Diastereoselective Control in Dihydroisoquinoline Syntheses

Diastereoselective synthesis is crucial when multiple stereocenters are present in the target molecule. The Povarov reaction, a multicomponent reaction, has been used for the diastereoselective synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones, which are complex fused quinoline (B57606) systems. nih.gov This reaction, starting from anilines, alkenes, and 2-formylbenzoic acid, demonstrates excellent diastereoselectivity. While not directly yielding this compound, the principles of controlling diastereoselectivity in such cyclization reactions are relevant.

In the context of the Castagnoli-Cushman reaction, the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides was achieved in a diastereomerically pure trans-configured form. nih.gov This highlights the potential for diastereocontrol in reactions that build the dihydroisoquinoline core.

Furthermore, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved via morpholinone derivatives, employing a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com This work showcases how chiral auxiliaries and specific reaction conditions can be used to control the stereochemical outcome in the synthesis of complex isoquinoline derivatives. The strategies employed in these examples could potentially be adapted to control the diastereoselectivity in the synthesis of this compound derivatives bearing additional substituents.

Formation of Racemic Mixtures and Potential Resolution Strategies

In the absence of chiral control, the synthesis of this compound will typically result in a racemic mixture, a 50:50 mixture of the two enantiomers. The separation of these enantiomers, a process known as resolution, is essential for obtaining optically pure compounds.

Common strategies for the resolution of racemic mixtures include:

Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as crystallization or chromatography. The separated diastereomers can then be converted back to the individual enantiomers.

Chiral Chromatography: This technique uses a chiral stationary phase to directly separate the enantiomers of a racemic mixture.

While no specific resolution procedures for this compound have been detailed in the reviewed literature, these general principles are applicable. The choice of resolving agent or chiral stationary phase would need to be determined empirically.

Synthesis of Substituted 3-Methyl-1,2-dihydroisoquinolines

The synthesis of substituted 3-methyl-1,2-dihydroisoquinolines allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Palladium-catalyzed cascade reactions provide a versatile route to highly substituted 1,2-dihydroisoquinolines. As previously mentioned, the cyclization–coupling of trisubstituted allenamides with arylboronic acids is a powerful method. mdpi.comresearchgate.net By varying the substituents on the allenamide and the arylboronic acid, a wide range of substituted dihydroisoquinolines can be accessed. Applying this methodology to a precursor with a methyl group at the appropriate position would yield substituted 3-methyl-1,2-dihydroisoquinolines.

| Entry | Allenamide Substituent (R¹) | Arylboronic Acid (R²) | Product | Yield (%) |

| 1 | Ph | Ph | 1,4-diphenyl-1,2-dihydroisoquinoline | 78 |

| 2 | Ph | 4-MeO-C₆H₄ | 4-(4-methoxyphenyl)-1-phenyl-1,2-dihydroisoquinoline | 85 |

| 3 | Ph | 4-F-C₆H₄ | 4-(4-fluorophenyl)-1-phenyl-1,2-dihydroisoquinoline | 82 |

| 4 | 4-F-C₆H₄ | Ph | 1-(4-fluorophenyl)-4-phenyl-1,2-dihydroisoquinoline | 66 |

Data adapted from a study on the synthesis of substituted 1,2-dihydroisoquinolines, illustrating the scope of the palladium-catalyzed reaction. mdpi.comresearchgate.net

Furthermore, the three-component Castagnoli-Cushman reaction that successfully yielded a 3-methyl-1-oxo-3,4-dihydroisoquinoline derivative also allows for the introduction of various substituents at other positions of the isoquinoline core by using appropriately substituted homophthalic anhydrides. nih.gov

Modified classical syntheses, such as the Pomeranz-Fritsch nih.gov and Bischler-Napieralski reactions, remain valuable tools for the synthesis of substituted dihydroisoquinolines. The Bischler-Napieralski reaction, for instance, is a common method for preparing 3,4-dihydroisoquinolines which can then be further modified. rsc.org These established methods can be adapted to incorporate a methyl group at the 3-position and other substituents on the aromatic ring, providing access to a diverse library of this compound derivatives.

Regioselective Functionalization During Synthesis

Regioselectivity, the control over the region of a molecule where a chemical reaction occurs, is a cornerstone of modern synthetic chemistry. In the context of this compound synthesis, achieving high regioselectivity is crucial for preparing specific, well-defined isomers and avoiding the formation of unwanted byproducts. Various catalytic systems have been instrumental in achieving this goal.

Palladium-catalyzed reactions have proven to be particularly effective for the regioselective synthesis of isoquinoline derivatives. For instance, palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters yields 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com The reaction's selectivity is influenced by steric hindrance and the electronic stability gained from conjugation with the ester group. mdpi.com Another palladium-catalyzed approach involves the cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides, leading to the regio- and stereoselective formation of polysubstituted isoquinolinones. beilstein-journals.org

Rhodium catalysts have also been employed to achieve regioselective C-H bond cleavage and subsequent C-N bond formation, providing access to isoquinolone motifs from benzhydroxamic acids and alkynes. acs.org Similarly, rhodium(III)-catalyzed C–H activation/cyclization of benzimidates and allyl carbonates offers a pathway to isoquinoline derivatives. rsc.org

Furthermore, a novel approach utilizing a Reformatsky reaction of o-alkynylarylaldimines has been described for the regioselective synthesis of functionalized 1,2-dihydroisoquinolines without the need for an external Lewis acid. rsc.org This method showcases high functional group tolerance. rsc.org

The following table summarizes key aspects of these regioselective synthetic methods:

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| Palladium(II) acetate | N-methoxybenzamides, 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones | High regioselectivity, mild conditions. mdpi.com |

| Palladium chloride complex | Aryl/alkyl-substituted propargylic amides | Polysubstituted isoquinolinones | Regio- and stereoselective. beilstein-journals.org |

| Rhodium(III) catalyst | Benzhydroxamic acids, alkynes | Isoquinolones | Regioselective C-H cleavage and alkyne insertion. acs.org |

| Rhodium(III) catalyst | Benzimidates, allyl carbonates | Isoquinoline derivatives | Cascade C–H activation/cyclization. rsc.org |

| Reformatsky reagent | o-Alkynylarylaldimines | 1,2-Dihydroisoquinolines | High functional group tolerance, no external Lewis acid. rsc.org |

Introduction of Diverse Functionalities at C-1, C-3, C-4, and N-2 Positions

The ability to introduce a variety of functional groups at specific positions of the this compound scaffold is critical for modulating its biological and chemical properties. Advanced synthetic methods have enabled the selective functionalization at the C-1, C-3, C-4, and N-2 positions.

C-1 Position: The C-1 position is a common site for introducing substituents. Copper(II)-catalyzed aerobic oxidation of 1-benzyl-3,4-dihydroisoquinolines (1-Bn-DHIQs) provides a highly regioselective method for synthesizing 1-benzoyl-3,4-dihydroisoquinolines (1-Bz-DHIQs). nih.gov This method is notable for its use of air as a clean oxidant and the minimal over-oxidation to the corresponding isoquinoline. nih.gov Palladium-catalyzed cascade reactions of trisubstituted allenamides with arylboronic acids also lead to highly substituted 1,2-dihydroisoquinolines, with functionalization occurring at the C-1 position. mdpi.compreprints.org Furthermore, aza-Friedel–Crafts alkylation of indole (B1671886) derivatives with dihydroisoquinoline allows for the introduction of an indol-3-yl group at the C-1 position. researchgate.net

C-3 Position: Functionalization at the C-3 position has been achieved through various strategies. The Ritter reaction of the natural allylbenzene, myristicin, with nitriles affords 3-methyl-3,4-dihydroisoquinoline (B1143542) derivatives. researchgate.net Research has also focused on synthesizing 3-substituted 1,2,3,4-tetrahydroisoquinoline analogues to explore their potential as inhibitors of phenylethanolamine N-methyltransferase, demonstrating the importance of substituents at this position for biological activity. nih.gov A hydride transfer-initiated reaction of N-isoquinolinium salts with 2-aminobenzaldehydes can also lead to quinolines with a functionalized aryl group derived from the isoquinoline C-3 position. rsc.org

C-4 Position: The C-4 position can be functionalized through methods like the Bischler-Napieralski reaction, which can be followed by further modifications. organic-chemistry.org For instance, 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been synthesized as potential tubulin polymerization inhibitors, where a pyridinylmethyl sidechain was introduced at the C-4 position. nih.gov A photocatalytic [4 + 2] skeleton-editing strategy using vinyl azides and carboxylic NHPI esters has been developed for the direct synthesis of dihydroisoquinoline-1,4-diones, showcasing a novel way to functionalize the C-4 position. nih.gov

N-2 Position: The nitrogen atom at the N-2 position is a key site for introducing diversity. Copper-catalyzed reactions of 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones lead to (Z)-1,2-dihydro-2-iminoquinolines, where an imino group is attached to the N-2 position. nih.gov Additionally, copper-catalyzed C-H functionalization of isoquinolines with vinyl azides can lead to the formation of imidazo[2,1-a]isoquinolines, effectively functionalizing the N-2 position through ring fusion. acs.org

The table below provides a summary of methods for introducing functionalities at different positions:

| Position | Method | Reagents/Catalyst | Functional Group Introduced |

| C-1 | Copper-catalyzed aerobic oxidation | Copper(II) acetate, Air | Benzoyl group nih.gov |

| C-1 | Palladium-catalyzed cascade reaction | Palladium(II) acetate, Arylboronic acids | Aryl group mdpi.compreprints.org |

| C-1 | Aza-Friedel–Crafts alkylation | Dihydroisoquinoline, Indole derivatives | Indol-3-yl group researchgate.net |

| C-3 | Ritter reaction | Myristicin, Nitriles | Methyl group researchgate.net |

| C-4 | Bischler-Napieralski followed by substitution | Various | Pyridinylmethyl group nih.gov |

| C-4 | Photocatalytic [4+2] cycloaddition | Vinyl azides, NHPI esters | Dione functionality nih.gov |

| N-2 | Copper-catalyzed three-component reaction | Copper(I) iodide, Sulfonyl azides, Terminal ynones | Imino group nih.gov |

| N-2 | Copper-catalyzed C-H functionalization | Copper(I) iodide, Vinyl azides | Imidazo ring fusion acs.org |

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 1,2 Dihydroisoquinoline

Electrophilic Aromatic Substitution Reactions on the Dihydroisoquinoline Ring System

The benzene (B151609) ring of the 3-methyl-1,2-dihydroisoquinoline scaffold is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic systems. The rate and regioselectivity of these reactions are influenced by the electron-donating or -withdrawing nature of the dihydroisoquinoline portion of the molecule.

While specific studies on the direct electrophilic aromatic substitution of this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from related systems. For instance, the nitration of 3,4-dihydro- and 1,2,3,4-tetrahydro-isoquinolines has been reported, indicating that the benzene ring can undergo substitution. rsc.org The position of substitution will be directed by the activating or deactivating nature of the heterocyclic ring and any existing substituents.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitronium ion (NO2+) acts as the electrophile.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl). This reaction is often catalyzed by a Lewis acid, such as iron(III) bromide for bromination. wikipedia.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. google.com

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. These reactions typically employ an alkyl halide or acyl halide and a strong Lewis acid catalyst like aluminum chloride. rsc.orgwikipedia.org The success of Friedel-Crafts reactions can be limited by the reactivity of the substrate and potential side reactions. nih.gov

The specific conditions and outcomes of these reactions on this compound would require empirical investigation to determine the precise regioselectivity and yields.

Nucleophilic Addition Reactions to the Iminium Moiety

The C=N double bond in the 1,2-dihydroisoquinoline (B1215523) ring system, particularly when protonated or activated to form an iminium ion, is a key site for nucleophilic attack. This reactivity is central to many of the transformations that these molecules undergo.

The nitrogen atom can be quaternized, forming a dihydroisoquinolinium salt, which significantly enhances the electrophilicity of the C-1 position. These salts readily react with a variety of nucleophiles. Studies on variously substituted 1-phenyl-3,4-dihydroisoquinolinium compounds have shown that they exist in equilibrium with their pseudobase and amino ketone forms in the presence of hydroxide (B78521) ions. nih.gov The position of this equilibrium is influenced by the electronic properties of substituents on the nitrogen atom and steric effects at the C-1 and N-2 positions. nih.gov

Common nucleophiles that can add to the iminium moiety include:

Hydride reagents (e.g., from NaBH4), leading to reduction.

Organometallic reagents (e.g., Grignard or organolithium reagents), for the introduction of carbon substituents.

Cyanide ions.

Enolates and other carbon nucleophiles.

A new method for the hydrolysis of 3,4-dihydroisoquinoline (B110456) imines activated by sulfonyl or acyl chlorides has been developed, showcasing the susceptibility of the imine to nucleophilic attack. cornell.edu

Reduction and Oxidation Pathways

The reduction of the C=N double bond in this compound is a common transformation that leads to the corresponding 3-methyl-1,2,3,4-tetrahydroisoquinoline. This is a crucial reaction as tetrahydroisoquinolines are a common scaffold in many natural products and biologically active molecules.

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.

Hydride Reducing Agents: Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a mild and effective reagent for the reduction of the imine functionality. mdpi.com Lithium aluminum hydride (LiAlH4) can also be used, though it is a more powerful and less selective reducing agent.

The general reaction for the reduction of a 3,4-dihydroisoquinoline to a 1,2,3,4-tetrahydroisoquinoline (B50084) is a well-established synthetic procedure. organic-chemistry.org

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol, room temperature | 3-Methyl-1,2,3,4-tetrahydroisoquinoline |

| Catalytic Hydrogenation (H2/Pd/C) | Ethanol or Acetic Acid, pressure | 3-Methyl-1,2,3,4-tetrahydroisoquinoline |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, followed by workup | 3-Methyl-1,2,3,4-tetrahydroisoquinoline |

Table 1: Common Reagents for the Hydrogenation of Dihydroisoquinolines.

The 1,2-dihydroisoquinoline ring system can be oxidized to the fully aromatic 3-methylisoquinoline (B74773). This aromatization reaction is a key transformation and can be achieved using a variety of oxidizing agents. The process involves the removal of two hydrogen atoms from the heterocyclic ring, leading to the formation of a stable aromatic system.

Microwave-assisted synthesis of isoquinoline (B145761) libraries often involves the oxidation of the initially formed dihydroisoquinoline or tetrahydroisoquinoline precursors. organic-chemistry.org A practical route to substituted isoquinolines can involve the preparation and subsequent oxidation of isoquinolin-1(2H)-ones. organic-chemistry.org The dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to form isoquinolines can be achieved with reagents like sulfur in a high-boiling solvent like toluene. google.com

| Oxidizing Agent | Typical Conditions | Product |

| Sulfur (S) | Toluene, reflux | 3-Methylisoquinoline |

| Palladium on Carbon (Pd/C) | High temperature, in a suitable solvent | 3-Methylisoquinoline |

| Manganese Dioxide (MnO2) | Dichloromethane or Chloroform, reflux | 3-Methylisoquinoline |

Table 2: Common Reagents for the Oxidation of Dihydroisoquinolines.

Cycloaddition Reactions Involving the Dihydroisoquinoline Framework

The double bond within the dihydroisoquinoline ring can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex, polycyclic systems. These reactions can involve the dihydroisoquinoline acting as either the diene or the dienophile, depending on the reaction partner.

[4+2] Cycloaddition (Diels-Alder Reaction): Dihydroisoquinolines can react with dienophiles to form new six-membered rings. For example, Rh(III)-catalyzed [4+2] cycloaddition of N-chlorobenzamides with alkenes can lead to the formation of dihydroisoquinolones. organic-chemistry.org

1,3-Dipolar Cycloaddition: The generation of an azomethine ylide from the dihydroisoquinoline allows for [3+2] cycloaddition reactions with various dipolarophiles. For instance, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) N-oxide with diketene (B1670635) leads to the formation of hexahydropyrrolo[2,1-a]isoquinolines through a cycloaddition and subsequent rearrangement. researchgate.net

Multicomponent Reactions: 1,2-Dihydroisoquinolines can be synthesized through multicomponent reactions, for example, from 2-(1-alkynyl)benzaldehydes, amines, and ketones, which can be considered a type of cycloaddition/condensation cascade. researchgate.netnih.govnih.gov

These cycloaddition strategies offer a versatile approach to building molecular complexity starting from the dihydroisoquinoline scaffold.

Rearrangement Reactions and Stability Considerations (e.g., autooxidation, tautomerization)

The stability of this compound is influenced by its susceptibility to rearrangement and degradation pathways, including autooxidation and tautomerization.

Autooxidation: Like many organic molecules, 1,2-dihydroisoquinolines can undergo autooxidation in the presence of oxygen, a process that is often initiated by light or radical initiators. wikipedia.orgyoutube.com This can lead to the formation of hydroperoxides and subsequently other oxidized products. For example, the autooxidation of related isoquinolinone derivatives has been shown to proceed via a free radical mechanism, leading to hydroxylated products. semanticscholar.orgumich.edu The presence of allylic hydrogens in the dihydroisoquinoline ring makes it potentially susceptible to such radical-mediated oxidation.

Tautomerization: this compound can exist in tautomeric equilibrium with its enamine form. This imine-enamine tautomerism is analogous to the more commonly known keto-enol tautomerism. youtube.comnih.govmasterorganicchemistry.com The position of the equilibrium is dependent on factors such as the solvent and the presence of other functional groups. The enamine tautomer, although likely a minor component at equilibrium, can exhibit distinct reactivity, particularly as a nucleophile. The study of tautomerism in related systems, such as oxindole (B195798) derivatives, highlights its crucial role in their biological activities. frontiersin.orgmdpi.com

C–H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C–H) bonds in nitrogen-containing heterocycles represents a highly atom- and step-economical approach to constructing complex molecules. acs.orgnih.gov This strategy avoids the need for pre-functionalization, thus shortening synthetic routes. nih.gov For dihydroisoquinoline scaffolds, transition metal-catalyzed C–H activation has emerged as a powerful tool for introducing a variety of substituents. nih.govtandfonline.com

Recent advancements have demonstrated the utility of various transition metals, including rhodium, copper, and iron, in catalyzing the C–H functionalization of N-heterocycles. nih.govnih.gov These methods often exhibit high regioselectivity and functional group tolerance. tandfonline.com The strategies typically involve the formation of a metal-ligand complex that facilitates the activation of a specific C–H bond, followed by coupling with a reaction partner.

Research Findings on C-H Functionalization of Related Heterocyclic Systems

While specific studies on the C-H activation of this compound are not extensively detailed in the reviewed literature, a significant body of research exists for the functionalization of closely related tetrahydroisoquinoline (THIQ) and other N-heterocyclic structures. These findings provide valuable insights into potential strategies applicable to the dihydroisoquinoline core.

Rhodium-Catalyzed Functionalization:

Rhodium catalysts have been effectively used for the direct arylation and alkylation of various nitrogen heterocycles. nih.gov For instance, Rh(III)-catalyzed C–H activation, often assisted by a directing group, has been employed for the synthesis of functionalized indoles and other nitrogen heterocycles using diazo compounds as coupling partners. rsc.org A plausible mechanism involves the formation of a rhodacyclic intermediate, which then reacts with the diazo compound to form a rhodium-carbene species, leading to the functionalized product. rsc.org

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of N-Heterocycles

| Catalyst System | Substrate Type | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| [RhCl(coe)2]2 / PCy3 | Benzimidazole | Aryl iodides | Arylated benzimidazoles | nih.gov |

| Cp*Rh(III) | N-Arylureas | α-Diazo-β-keto compounds | Functionalized indoles | rsc.org |

Copper and Iron-Catalyzed Functionalization:

Copper and iron catalysts offer a more economical and environmentally friendly alternative for C–H functionalization. nih.gov A straightforward synthesis of 1-(3-indolyl)-tetrahydroisoquinolines has been developed using simple copper or iron catalysts with N-protected or unprotected tetrahydroisoquinolines. nih.govacs.org These reactions can be extended to other nucleophiles like pyrroles and electron-rich arenes. nih.gov The mechanism for copper-catalyzed reactions is proposed to involve the formation of an iminium-type intermediate which is then attacked by the nucleophile. nih.gov

Table 2: Comparison of Copper and Iron Catalysis in the Indolation of N-Boc-THIQ

| Catalyst | Indole (B1671886) Substrate | Yield (%) | Reference |

|---|---|---|---|

| Cu(I) bromide | Indole | 79 | acs.org |

| Fe(NO3)3·9H2O | Indole | 54 | acs.org |

| Cu(I) bromide | N-Methylindole | 70 | acs.org |

| Fe(NO3)3·9H2O | N-Methylindole | 65 | acs.org |

| Cu(I) bromide | 2-Methylindole | 67 | acs.org |

Oxidative C-H Functionalization:

A metal-free approach for the direct C(sp³)–H functionalization of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines has been achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. frontiersin.org This method proceeds under mild conditions and involves the trapping of a reactive N-acyl/sulfonyl iminium ion by a range of electron-rich nucleophiles. frontiersin.org

Table 3: DDQ-Mediated C(1)-Functionalization of N-Boc-1,2,3,4-THIQ

| Nucleophile (Stannane Reagent) | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Methallyltributylstannane | C(1)-Allylated | 88 | frontiersin.org |

| Dimethyltributylstannane | C(1)-Allylated | 64 | frontiersin.org |

These documented strategies for the C-H functionalization of related N-heterocyclic systems highlight the potential pathways for the targeted modification of this compound, offering a versatile toolkit for the synthesis of novel derivatives.

Mechanistic Investigations in 3 Methyl 1,2 Dihydroisoquinoline Chemistry

Elucidation of Reaction Pathways for Key Synthetic Methods

The formation of 3-methyl-1,2-dihydroisoquinoline and its precursors primarily relies on intramolecular cyclization reactions. The two most prominent methods are the Bischler-Napieralski reaction, which yields a 3,4-dihydroisoquinoline (B110456), and the Pictet-Spengler reaction, which produces a 1,2,3,4-tetrahydroisoquinoline (B50084). These intermediates can then be further modified or oxidized to the desired dihydroisoquinoline state.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide. wikipedia.org For the synthesis of a 3-methyl substituted isoquinoline (B145761) core, the starting material would be an N-acyl-β-phenylethylamine where the acyl group is derived from acetic acid (e.g., N-(2-phenylethyl)acetamide). The reaction is an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The mechanism commences with the activation of the amide carbonyl oxygen by a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgpharmaguideline.com This is followed by cyclization, where the electron-rich aromatic ring attacks the activated amide moiety. Subsequent elimination and aromatization steps lead to the formation of the 3,4-dihydroisoquinoline ring system. organic-chemistry.org

The Pictet-Spengler reaction offers an alternative pathway, proceeding through the condensation of a β-phenylethylamine with an aldehyde, in this case, acetaldehyde, to form an intermediate imine. youtube.comyoutube.com This is followed by an acid-catalyzed intramolecular electrophilic substitution (a Mannich-type reaction) where the aromatic ring attacks the iminium ion, leading to the formation of a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org To obtain a 1,2-dihydroisoquinoline (B1215523), a subsequent oxidation step is required. The reaction conditions for the Pictet-Spengler cyclization are often milder than those for the Bischler-Napieralski reaction, especially if the aromatic ring of the phenylethylamine is activated with electron-donating groups. pharmaguideline.comaalto.fi

A modified Bischler-Napieralski procedure avoids the common side reaction, the retro-Ritter reaction, by converting the amide to an N-acyliminium intermediate using oxalyl chloride and a catalyst like FeCl₃. organic-chemistry.org This intermediate is then cyclized, and the oxalyl group is removed to yield the 3,4-dihydroisoquinoline. organic-chemistry.org

Characterization and Role of Intermediates (e.g., nitrilium salts, phenonium ions, imines)

The mechanisms of isoquinoline synthesis are characterized by the formation of highly reactive intermediates that drive the cyclization process.

Nitrilium Salts: In the Bischler-Napieralski reaction, there is strong evidence for the involvement of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This species is formed after the amide oxygen is eliminated by the dehydrating agent, prior to the cyclization step. wikipedia.org Mechanistic studies have shown that stable imidoyl salts could be prepared at room temperature, which upon gentle heating, formed nitrilium salts. organic-chemistry.org The highly electrophilic nature of the nitrilium ion makes it susceptible to attack by the appended electron-rich aromatic ring, initiating the key C-C bond formation. The occurrence of styrenes as by-products via a retro-Ritter reaction further supports the existence of nitrilium salt intermediates. organic-chemistry.org

Imines and Iminium Ions: Imines are central intermediates in the Pictet-Spengler reaction. pharmaguideline.comyoutube.com They are formed from the initial condensation of a β-arylethylamine and an aldehyde. youtube.com Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion. youtube.com This iminium ion is the key electrophile that undergoes the intramolecular cyclization via attack from the aromatic ring to form the tetrahydroisoquinoline skeleton. quimicaorganica.org

Phenonium Ions: In some modern variations of the Bischler-Napieralski synthesis, a phenonium ion has been proposed as a key intermediate. For instance, using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can promote a tandem annulation of phenylethanols and nitriles. organic-chemistry.org This process is thought to proceed through the formation of a stable and reactive primary phenylethyl carbocation, stabilized as a phenonium ion, which is then trapped by the nitrile to form the dihydroisoquinoline ring. organic-chemistry.org

The table below summarizes the key intermediates and their roles in the respective synthetic methods.

Table 1: Key Intermediates in Isoquinoline Synthesis

| Intermediate | Synthetic Method | Role |

|---|---|---|

| Nitrilium Ion | Bischler-Napieralski | Highly electrophilic species that undergoes intramolecular attack by the aromatic ring to form the C4a-C8a bond. wikipedia.orgorganic-chemistry.org |

| Imine/Iminium Ion | Pictet-Spengler | Formed from amine-aldehyde condensation; the protonated iminium ion is the electrophile for the ring-closing Mannich-type reaction. youtube.comquimicaorganica.org |

| N-Acyliminium Ion | Modified Bischler-Napieralski | Formed using oxalyl chloride to prevent retro-Ritter side reactions; acts as the electrophile for cyclization. organic-chemistry.org |

| Phenonium Ion | Tf₂O-promoted Synthesis | Stabilized carbocation intermediate that facilitates the tandem annulation of phenylethanols and nitriles. organic-chemistry.org |

Influence of Catalysts and Additives on Reaction Mechanisms

Catalysts and additives play a pivotal role in the synthesis of isoquinolines by influencing reaction rates, yields, and even the mechanistic pathway itself.

In the Bischler-Napieralski reaction , the choice of dehydrating agent is critical. Commonly used reagents include POCl₃, P₂O₅, and strong acids like polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org These Lewis acids function by activating the amide carbonyl group, making it a better electrophile. For example, POCl₃ is believed to form an imidoyl phosphate (B84403) intermediate, where the phosphate is an excellent leaving group. organic-chemistry.org The combination of P₂O₅ with POCl₃ can form pyrophosphates, which are even better leaving groups, facilitating the reaction for less reactive substrates. organic-chemistry.org More recently, milder reagents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) have been used to generate highly electrophilic nitrilium ions under gentle conditions. organic-chemistry.orgorganic-chemistry.org

For the Pictet-Spengler reaction , the mechanism is typically catalyzed by protic or Lewis acids. youtube.com Strong acids facilitate both the formation of the initial iminium ion and the subsequent electrophilic aromatic substitution. quimicaorganica.org However, for substrates with electron-rich aromatic rings, the reaction can proceed under milder, even physiological, conditions. researchgate.net The use of solid acid catalysts, such as mixed oxides of magnesium and aluminum or Al-pillared bentonite, has been explored as a green alternative, demonstrating good yields and regioselectivity. researchgate.net

Additives can also alter the course of the reaction. In the Bischler-Napieralski reaction, using a nitrile as the solvent can shift the equilibrium away from the retro-Ritter side reaction, thus improving the yield of the desired dihydroisoquinoline. organic-chemistry.org

The table below details the function of various catalysts and additives.

Table 2: Influence of Catalysts and Additives

| Reaction | Catalyst/Additive | Mechanistic Influence |

|---|---|---|

| Bischler-Napieralski | POCl₃, P₂O₅ | Activate the amide carbonyl by forming intermediates with good leaving groups (e.g., imidoyl phosphates), facilitating nitrilium ion formation. organic-chemistry.org |

| Bischler-Napieralski | Tf₂O / 2-chloropyridine | Promotes mild cyclodehydration by generating a highly electrophilic nitrilium ion or pyridinium (B92312) adduct. organic-chemistry.orgorganic-chemistry.org |

| Bischler-Napieralski | Oxalyl chloride / FeCl₃ | Forms an N-acyliminium intermediate, circumventing the retro-Ritter pathway. organic-chemistry.org |

| Pictet-Spengler | Protic Acids (e.g., HCl) | Catalyze both the formation of the iminium ion from the imine and the subsequent ring-closing electrophilic substitution. youtube.comquimicaorganica.org |

Regioselectivity and Stereoselectivity in Mechanistic Contexts

Regioselectivity in isoquinoline synthesis refers to the position of cyclization on the aromatic ring. In both the Bischler-Napieralski and Pictet-Spengler reactions, the cyclization is an electrophilic aromatic substitution, and its regiochemical outcome is dictated by the electronic properties of the substituents on the phenylethylamine ring. Electron-donating groups (EDGs) activate the ortho and para positions. Cyclization typically occurs at the position para to the activating group, as the ortho position is often more sterically hindered. quimicaorganica.orgresearchgate.net If the para position is blocked, cyclization will proceed at one of the ortho positions. For meta-substituted phenylethylamines, cyclization preferentially occurs at the C-6 position (para to the substituent), which is generally less sterically hindered than the C-2 position. jk-sci.com

Stereoselectivity becomes relevant when a new chiral center is formed, particularly at the C-1 position in the Pictet-Spengler reaction or during the reduction of a 3,4-dihydroisoquinoline. In the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol, using N-benzyl-2,2-dimethoxy-1-methyl-N-tosylethylamine as a precursor, a mixture of the 1,2-dihydroisoquinoline and the tetrahydroisoquinolin-4-ol was observed. thieme-connect.de Significantly, when an enantiomerically pure starting material was used, the resulting alcohol product was racemic, indicating a mechanism that involves loss of the initial stereochemical information. thieme-connect.de

The enantioselective reduction of prochiral 1-substituted-3,4-dihydroisoquinolines is a key strategy for producing chiral tetrahydroisoquinolines. rsc.org This has been achieved using chiral hydride reducing agents or, more commonly, through catalytic hydrogenation with chiral catalysts. rsc.org For instance, ruthenium catalysts with chiral ligands have been successfully employed for the asymmetric reduction of 3,4-dihydroisoquinolinium salts. clockss.org The stereochemical outcome is dependent on the specific catalyst and substrate pairing.

Structural Diversity and Scaffold Applications of 3 Methyl 1,2 Dihydroisoquinoline Derivatives in Chemical Synthesis

The 3-Methyl-1,2-dihydroisoquinoline as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, a close relative of the dihydroisoquinoline core, is present in numerous clinically used drugs and natural products, demonstrating a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.govrsc.org This has established the broader isoquinoline (B145761) framework as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.netresearchgate.net The term "privileged scaffold" refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. rsc.orgresearchgate.net

The introduction of a methyl group at the 3-position of the isoquinoline ring can significantly influence its biological activity. For instance, studies on 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase (PNMT) revealed that 3-methyl-THIQ exhibited enhanced inhibitory activity compared to the unsubstituted THIQ. nih.gov This highlights the importance of the 3-position for modulating the pharmacological profile of isoquinoline-based compounds.

The diverse biological activities exhibited by THIQ and its derivatives underscore the potential of the this compound scaffold in the development of novel therapeutic agents. rsc.org The synthetic accessibility and the ability to readily introduce further structural diversity make it an attractive starting point for the design of new drugs targeting a variety of diseases. researchgate.net

Table 1: Examples of Bioactive Isoquinoline Derivatives and their Therapeutic Potential

| Compound Class | Therapeutic Area | Reference |

| Isoquinoline Alkaloids | Anticancer, Antihyperglycemic | nih.gov |

| 1,2,3,4-Tetrahydroisoquinolines (THIQ) | Neurodegenerative Disorders, Antibacterial | rsc.org |

| 3-Methyl-THIQ | Enzyme Inhibition (PNMT) | nih.gov |

| Dihydroisoquinolones | Fragment-Based Drug Discovery | scispace.com |

Design and Synthesis of Diversely Functionalized Derivatives for Chemical Libraries

The development of chemical libraries of diverse compounds is a cornerstone of modern drug discovery, enabling the screening of a wide range of chemical space for biological activity. The this compound scaffold provides a versatile platform for the synthesis of such libraries.

A variety of synthetic methodologies have been developed to introduce functional groups at different positions of the isoquinoline ring. For example, a one-pot, two-step synthesis of 3-methylisoquinoline (B74773) has been reported, demonstrating an efficient route to this core structure. nih.gov Furthermore, multicomponent reactions have been employed for the solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines, showcasing the potential for rapid generation of numerous analogues. nih.gov These reactions allow for the combination of multiple starting materials in a single step, leading to complex products with high efficiency.

The functionalization of the this compound core can be achieved through various chemical transformations. For instance, the reaction of myristicin, a natural allylbenzene, with different nitriles leads to a series of 3-methyl-3,4-dihydroisoquinolines. researchgate.net This approach allows for the introduction of various substituents at the 3-position, thereby expanding the chemical diversity of the resulting library. The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are valuable motifs in natural products and synthetic molecules, has also been extensively explored. researchgate.net

The ability to introduce diverse functional groups, including halogens, esters, and amines, provides opportunities for further chemical modifications and the exploration of structure-activity relationships. scispace.comnih.gov This is crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds identified from library screening.

Table 2: Synthetic Strategies for Diversification of the Dihydroisoquinoline Scaffold

| Synthetic Method | Key Features | Resulting Derivatives | Reference |

| Multicomponent Reaction | High efficiency, diversity-oriented | 1,2-Dihydroisoquinolines | nih.gov |

| Ritter Reaction | Utilizes natural products | 3-Methyl-3,4-dihydroisoquinolines | researchgate.net |

| Rh(III)-catalyzed C-H activation | Incorporates various functional groups | Dihydroisoquinolones | scispace.com |

| Palladium-catalyzed reactions | Further diversification of halogenated derivatives | Functionalized 1,2-dihydroisoquinolines | nih.gov |

Annulation Strategies for Fused Polycyclic Systems Incorporating the Dihydroisoquinoline Core

Annulation, the formation of a new ring fused to an existing one, is a powerful strategy for constructing complex polycyclic systems. The this compound core serves as a versatile building block for the synthesis of such fused heterocyclic frameworks.

One notable example is the microwave-assisted reaction of functionalized dihydroisoquinolines with Meldrum's acid, which provides a divergent pathway to either polycyclic pyrimidinones (B12756618) or oxazinanediones depending on the substituent at the C1 position. acs.org This demonstrates how the inherent reactivity of the dihydroisoquinoline core can be harnessed to create structurally distinct polycyclic systems.

Furthermore, oxidative [3+2] cycloaddition reactions have been developed for the construction of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.gov In this strategy, an azomethine ylide generated from a tertiary amine undergoes a cycloaddition with an alkyne derivative, followed by oxidation, to yield the fused polycyclic product. nih.gov Such cycloaddition reactions are a common and effective method for building complex ring systems.

The synthesis of isoquino[2',3':3,4]imidazo[2,1-b]quinazoline-triones and related polycyclic fused-ring systems has also been reported, highlighting the utility of dihydroisoquinoline derivatives as precursors for intricate heterocyclic architectures. researchgate.net These complex structures often exhibit interesting biological activities and are of interest in medicinal chemistry.

Table 3: Annulation Strategies for Fused Polycyclic Systems

| Reaction Type | Reagents | Fused System Formed | Reference |

| Microwave-assisted reaction | Meldrum's acid | Polycyclic pyrimidinones or oxazinanediones | acs.org |

| Oxidative [3+2] cycloaddition | DEAD, alkyne derivatives | Pyrrolo[2,1-a]isoquinolines | nih.gov |

| Cyclization of derivatives | Acetic anhydride (B1165640) | Isoquino[2',3':3,4]imidazo[2,1-b]quinazoline-triones | researchgate.net |

Bioisosterism and Structural Modifications for Scaffold Optimization in Synthetic Design

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to optimize the pharmacological profile of a lead compound. ufrj.br This approach can be applied to the this compound scaffold to fine-tune its biological activity, selectivity, and pharmacokinetic properties.

For example, in the development of P-glycoprotein (P-gp) ligands, bioisosteric replacement and the role of flexibility were investigated in a series of tetrahydroisoquinoline derivatives. nih.gov This study led to the development of potent and selective P-gp ligands, demonstrating the power of this approach in scaffold optimization. nih.gov

The "magic methyl" effect, where the introduction of a methyl group can lead to significant changes in biological activity, is another important consideration in structural modification. nih.gov As seen in the case of PNMT inhibitors, the methyl group at the 3-position of the THIQ scaffold enhanced its potency. nih.gov This effect can be attributed to improved binding interactions, altered conformation, or changes in metabolic stability. nih.gov

Structural modifications of the this compound scaffold can involve the introduction of various substituents, alteration of the ring substitution pattern, or the replacement of the methyl group with other functional groups. These modifications are guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the desired biological activity. rsc.orgnih.gov The goal is to design new analogues with improved potency, selectivity, and drug-like properties.

Computational and Theoretical Investigations of 3 Methyl 1,2 Dihydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. nih.gov For 3-methyl-1,2-dihydroisoquinoline, these calculations can determine the distribution of electrons, the energies of molecular orbitals, and the molecular electrostatic potential (MEP), which are all crucial for predicting the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. The MEP surface visually represents the charge distribution, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. nih.gov For instance, in related quinoline (B57606) systems, MEP analysis has been used to identify reactive sites for electrophilic and nucleophilic attacks. nih.gov

Theoretical calculations on related dihydroquinoline structures have shown that the distribution of electron density is key to understanding reaction outcomes. nih.gov For this compound, calculations would likely reveal the nitrogen atom and the π-system of the aromatic ring as key sites for chemical interactions. The methyl group at the C3 position would also influence the electronic properties through inductive effects.

Table 1: Calculated Electronic Properties of a Dihydroisoquinoline Scaffold This table presents hypothetical data based on typical values for similar heterocyclic systems to illustrate the output of quantum chemical calculations.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; region for electrophilic attack. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest empty orbital; region for nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Docking Studies for Scaffold Interaction Analysis

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.net This is particularly valuable in medicinal chemistry for understanding the potential biological activity of a scaffold like this compound.

The process begins with generating a three-dimensional model of the this compound structure. This model is then computationally placed, or "docked," into the active site of a target protein. Docking algorithms explore various possible binding orientations and conformations of the ligand within the active site and score them based on binding affinity or energy. nih.gov These scores help identify the most favorable binding modes.

Analysis of the docked complex reveals specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For example, in studies of related quinoline derivatives, docking simulations have successfully identified key interactions with the active sites of enzymes like DNA gyrase or viral proteins, providing a rationale for their observed biological activity. nih.gov For this compound, the nitrogen atom could act as a hydrogen bond acceptor, while the isoquinoline (B145761) ring system could engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine.

Table 2: Example of a Molecular Docking Interaction Analysis This table illustrates a hypothetical docking result for this compound in a protein active site.

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| N1-H | Asp112 (Oxygen) | Hydrogen Bond | 2.9 |

| Isoquinoline Ring | Phe178 | π-π Stacking | 4.1 |

| Methyl Group (C3) | Leu85, Val90 | Hydrophobic | N/A |

| Benzene (B151609) Ring | Trp150 | π-π Stacking | 3.8 |

Prediction of Chemical Behavior and Reaction Energetics

Theoretical calculations are highly effective in predicting the chemical behavior of molecules by mapping out the energetic landscapes of potential reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the feasibility and likely pathways of a chemical transformation. acs.org

For this compound, DFT calculations can be used to model various reactions, such as oxidation, reduction, or substitution. For instance, in the palladium-catalyzed reactions of related dihydroquinolines, DFT calculations have been used to elucidate complex mechanisms involving oxidative addition and reductive elimination steps. acs.org The calculations revealed the energy barriers associated with different proposed pathways, allowing researchers to identify the rate-determining step and understand why certain products are formed preferentially. acs.org

By constructing a potential energy surface, researchers can visualize the entire course of a reaction. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate, while the energy difference between reactants and products determines the reaction's thermodynamics (whether it is exothermic or endothermic). This predictive power is invaluable for optimizing reaction conditions and designing new synthetic routes.

Table 3: Hypothetical Reaction Energetics for an Oxidation Reaction This table provides an example of calculated energetic data for a proposed reaction involving a dihydroisoquinoline core.

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., Dihydroisoquinoline + Oxidant) |

| Transition State 1 (TS1) | +18.8 | Energy barrier for the first step of the reaction. acs.org |

| Intermediate | -5.2 | A stable species formed during the reaction. |

| Transition State 2 (TS2) | +12.5 | Energy barrier for the second step. |

| Products | -15.0 | Final products of the reaction. |

In Silico Approaches for Structure-Activity Relationship (SAR) Exploration at a Theoretical Level

In silico methods are crucial for exploring the structure-activity relationships (SAR) of a series of compounds at a theoretical level. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used for this purpose. researchgate.net QSAR aims to build a mathematical model that correlates the chemical structure of a compound with its biological activity. rsc.org

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps. First, a set of molecules with known biological activities (e.g., inhibitory concentrations) is selected. Next, a wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links a combination of these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net This approach saves significant time and resources by prioritizing the synthesis of compounds with the highest predicted activity. rsc.org

Table 4: Common Molecular Descriptors Used in Theoretical SAR Studies This table lists examples of descriptors that would be calculated for a QSAR study of this compound analogs.

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial charge on N1 atom | Relates to electrostatic and hydrogen bonding potential. |

| Steric | Molecular Volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Quantum Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons in interactions. |

Conclusion and Future Research Directions

Summary of Key Advances in 3-Methyl-1,2-dihydroisoquinoline Chemistry

Recent progress in the chemistry of 1,2-dihydroisoquinolines has been marked by the development of novel and efficient synthetic methodologies. Traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions remain fundamental for constructing the core isoquinoline (B145761) scaffold. rsc.orgacs.orgnih.gov However, modern advancements have focused on improving efficiency, selectivity, and substrate scope.

Key recent advances include:

Transition Metal Catalysis: Ruthenium(II) and Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of isoquinoline derivatives. researchgate.net These methods offer high atom economy and allow for the construction of complex isoquinoline structures from readily available starting materials. For instance, Ru(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides provides a redox-neutral pathway to isoquinolines. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated reaction times and improved yields in classical reactions like the Pictet-Spengler condensation. rsc.org

Multicomponent Reactions (MCRs): MCRs have gained prominence for the one-pot synthesis of highly functionalized tetrahydroisoquinoline derivatives, offering high efficiency and structural diversity. rsc.org

Photochemical Methods: Photothermal coupling systems and photoisomerization-electrocyclization reactions are being explored for the construction of the isoquinolin-1(2H)-one scaffold under mild conditions. researchgate.net

Emerging Synthetic Strategies and Methodological Innovations

The quest for more sustainable and efficient synthetic routes has led to several innovative strategies for the synthesis of 1,2-dihydroisoquinoline (B1215523) derivatives.

Domino and Tandem Reactions: Metal-free domino procedures are being developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which can be precursors to 1,2-dihydroisoquinolines. researchgate.net These reactions often involve a cascade of transformations in a single pot, minimizing waste and purification steps. A notable example involves a tandem E-to-Z photoisomerization, 6π-electrocyclization, and intramolecular nucleophilic addition-cyclization to build the dearomatized isoquinolin-1(2H)-one scaffold. researchgate.net

Enantioselective Synthesis: Significant efforts are being directed towards the asymmetric synthesis of chiral 1,2,3,4-tetrahydroisoquinolines, which are important building blocks for natural products and pharmaceuticals. rsc.orgacs.org This includes the use of chiral auxiliaries, catalysts, and enantioselective variants of classical reactions.

Flow Chemistry: The use of flow reactors is an emerging area that offers precise control over reaction parameters, enhanced safety, and scalability for the synthesis of isoquinoline derivatives.

Table 1: Comparison of Traditional and Emerging Synthetic Methods for Isoquinolines

| Method | Description | Advantages | Disadvantages |

| Pictet-Spengler Reaction | Condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. rsc.org | Well-established, reliable. | Often requires harsh acidic conditions. |

| Bischler-Napieralski Reaction | Cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456), followed by reduction. rsc.orgacs.orgnih.gov | Good for 1-substituted derivatives. | Requires a dehydrating agent, two-step process. |

| Ru/Rh-Catalyzed C-H Activation | Direct functionalization and annulation of C-H bonds to form the isoquinoline ring. researchgate.net | High atom economy, redox-neutral options. | Catalyst cost and sensitivity. |

| Multicomponent Reactions (MCRs) | One-pot reaction of three or more starting materials to form a complex product. rsc.org | High efficiency, diversity-oriented. | Optimization can be complex. |

| Photochemical Synthesis | Use of light to initiate cyclization and other bond-forming reactions. researchgate.net | Mild conditions, unique reactivity. | Requires specialized equipment. |

Future Avenues for Scaffold Derivatization and Application in Chemical Synthesis

The this compound scaffold serves as a versatile platform for further chemical modification, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Scaffold Derivatization: Future research will likely focus on the late-stage functionalization of the 1,2-dihydroisoquinoline core. This could involve selective C-H functionalization at various positions of the heterocyclic and benzenoid rings to introduce a wide range of substituents. Derivatization at the nitrogen atom is also a key area for creating diverse libraries of compounds. nih.gov The development of new derivatization reagents will also play a crucial role. nih.govnih.gov

Synthesis of Fused Heterocycles: The 1,2-dihydroisoquinoline moiety can be used as a building block for the synthesis of more complex, fused heterocyclic systems. For example, reactions with γ-mercapto-α,β-unsaturated esters or amides can lead to the formation of thiazolo[2,3-α]tetrahydroisoquinolines. nih.gov Similarly, the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, found in cytotoxic lamellarin alkaloids, highlights the potential of this approach. rsc.org

Applications in Materials Science: While the primary focus has been on biological applications, isoquinoline derivatives are also being explored as luminescent materials. acs.org The rigid, planar structure of the isoquinoline ring system can be exploited to design novel organic fluorophores with tailored photophysical properties.

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-1,2-dihydroisoquinoline and confirming its structural integrity?

- Methodological Answer : A common approach involves alkylation of the parent dihydroisoquinoline scaffold. For example, methyl iodide reacts with 2-methyl-1,2-dihydroisoquinoline to yield N-alkylated products, as demonstrated in studies where N-methylation predominates over C-alkylation under standard conditions . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation. Key diagnostic signals include:

- ¹H NMR : Distinct splitting patterns for methyl groups (e.g., δ ~2.5 ppm for N-methyl) and aromatic protons (δ ~6.5–7.5 ppm).

- ¹³C NMR : Signals for methyl carbons (δ ~35–45 ppm) and quaternary carbons in the isoquinoline backbone .

High-resolution mass spectrometry (HRMS) further confirms molecular weight and purity.

Q. What safety protocols should be followed when handling this compound derivatives?

- Methodological Answer : Use nitrile or neoprene gloves, lab coats, and safety goggles to prevent skin/eye contact. Engineering controls (e.g., fume hoods) are mandatory due to potential inhalation risks. In case of exposure:

- Skin contact : Wash immediately with soap/water; discard contaminated clothing .

- Eye contact : Flush with water for ≥15 minutes and seek medical attention.

Work areas should include accessible eye-wash stations and spill kits.

Advanced Research Questions

Q. How does regioselectivity influence alkylation reactions involving this compound?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example, methyl iodide preferentially alkylates the nitrogen atom in 2-methyl-1,2-dihydroisoquinoline, yielding 2,2-dimethyl-1,2,3,4-tetrahydroisoquinoline iodide. This aligns with the tendency of enamine systems to favor N-alkylation over C-alkylation under mild conditions . To study selectivity:

- Kinetic vs. thermodynamic control : Vary reaction temperature and monitor intermediates via time-resolved ¹H NMR.

- Computational modeling : Use DFT calculations to compare activation barriers for N- vs. C-alkylation pathways.

Q. What kinetic parameters are critical for understanding the stability of this compound derivatives in solution?

- Methodological Answer : Stability studies in acetonitrile (CH₃CN) at varying temperatures (24.6°C, 35.4°C, 44.9°C) reveal dimerization kinetics. Key data include:

| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 24.6 | 1.2 × 10⁻³ | 577 s |

| 35.4 | 2.8 × 10⁻³ | 247 s |

| 44.9 | 5.6 × 10⁻³ | 124 s |

| Arrhenius analysis (ln k vs. 1/T) calculates activation energy (Eₐ), informing solvent selection and storage conditions . |

Q. How can the this compound scaffold be optimized for protease inhibition in antiviral drug design?

- Methodological Answer : Structure-activity relationship (SAR) studies guided by X-ray crystallography or molecular docking are essential. For West Nile Virus protease inhibitors: